Synthesis and Isotopic Labeling of Quetiapine-d4 Fumarate: A Technical Guide
Synthesis and Isotopic Labeling of Quetiapine-d4 Fumarate: A Technical Guide
Introduction: Quetiapine Fumarate is a second-generation atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder.[1][2][3] Its therapeutic effect is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[3][4] Isotopic labeling, specifically deuteration, of active pharmaceutical ingredients (APIs) is a critical process in drug development. Deuterated compounds, such as Quetiapine-d4 Fumarate, serve as indispensable internal standards for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry.[4][5] This guide provides an in-depth overview of the synthetic pathway, isotopic labeling strategy, and detailed experimental protocols for producing Quetiapine-d4 Fumarate.
General Synthetic Strategy
The synthesis of Quetiapine and its isotopologues is a multi-step process that hinges on the construction of a central dibenzo[b,f][6][7]thiazepine core, followed by the attachment of a functionalized piperazine side-chain. The final step involves salt formation with fumaric acid to enhance stability and bioavailability.
The common pathway can be summarized as follows:
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Formation of the Tricyclic Core: Synthesis of the key intermediate, dibenzo[b,f][6][7]thiazepin-11(10H)-one.
-
Activation of the Core: Chlorination of the lactam group to form the reactive intermediate, 11-chloro-dibenzo[b,f][6][7]thiazepine.
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Side-Chain Attachment (Labeling Step): Nucleophilic substitution reaction between the activated core and the isotopically labeled piperazine side-chain, 1-(2-(2-hydroxyethoxy)ethyl-d4)piperazine.
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Purification and Salt Formation: Purification of the resulting Quetiapine-d4 free base and subsequent reaction with fumaric acid to yield the final product.
The isotopic label (d4) is introduced via the ethoxy portion of the piperazine side-chain.[5][8]
Synthesis Pathway Visualization
The overall synthetic scheme for Quetiapine-d4 Fumarate is depicted below.
Caption: Synthetic pathway for Quetiapine-d4 Fumarate.
Experimental Protocols
The following sections provide detailed methodologies for the key transformations in the synthesis of Quetiapine-d4 Fumarate.
One-Pot Synthesis of Dibenzo[b,f][6][7]thiazepin-11(10H)-one
This efficient procedure starts from commercially available 2-(phenylthio)aniline.[6][9]
Methodology:
-
A solution of 2-(phenylthio)aniline in a suitable organic solvent (e.g., toluene) is prepared in a reaction vessel.
-
Triphosgene is added portion-wise to the solution at a controlled temperature.
-
Following the completion of the initial reaction (monitored by TLC), the solvent is distilled off under vacuum.
-
Methanesulfonic acid is added to the residue.[6]
-
The reaction mixture is heated to 100-105°C and maintained until the cyclization is complete.[6]
-
The mixture is then cooled to room temperature, and pre-cooled water is slowly added to precipitate the product.[6]
-
The resulting solid is isolated by filtration, washed with water and acetone, and dried to afford the desired intermediate.[6]
Synthesis of 11-Chloro-dibenzo[b,f][6][7]thiazepine
This step activates the tricyclic core for nucleophilic substitution.[10]
Methodology:
-
Dibenzo[b,f][6][7]thiazepin-11(10H)-one is suspended in an appropriate solvent such as toluene.
-
An organic base (e.g., N,N-dimethylaniline) is added to the suspension.[2]
-
Phosphorous oxychloride (POCl3) is added dropwise to the mixture at an elevated temperature.[2][10]
-
The reaction is heated under reflux until completion, as monitored by HPLC or TLC.
-
Upon completion, the reaction mixture is cooled, and the excess POCl3 is quenched. The resulting solution containing the product can be used directly in the next step after work-up.[10]
Synthesis of 1-(2-(2-Hydroxyethoxy)ethyl-d4)piperazine (Labeled Side-Chain)
The synthesis of the deuterated side-chain is the critical step for isotopic labeling. This requires a deuterated starting material, such as 2-(2-chloroethoxy)ethanol-d4.
Methodology:
-
Anhydrous piperazine is dissolved in a suitable solvent (e.g., acetonitrile or toluene) with a base such as potassium carbonate.
-
2-(2-Chloroethoxy)ethanol-d4 is added to the mixture.
-
The reaction is heated to reflux for several hours until the starting material is consumed.
-
The reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to yield the pure labeled side-chain.
Synthesis of Quetiapine-d4 Fumarate
This final step involves the coupling of the activated core with the labeled side-chain, followed by purification and salt formation.[11]
Methodology:
-
The toluene solution containing 11-chloro-dibenzo[b,f][6][7]thiazepine is combined with 1-(2-(2-hydroxyethoxy)ethyl-d4)piperazine.
-
An acid scavenger, such as sodium carbonate, and a catalyst, like sodium iodide, are added.[11]
-
The mixture is heated under reflux (e.g., at 105°C) for approximately 24 hours.[11]
-
After cooling, the reaction mixture is filtered to remove inorganic salts.
-
The filtrate, containing Quetiapine-d4 free base, is washed with water.
-
To form the fumarate salt, a solution of fumaric acid in ethanol is added to the toluene solution.[1][11]
-
The mixture is heated to ensure complete dissolution and then cooled slowly to allow for crystallization.[1][2]
-
The crystalline product, Quetiapine-d4 Fumarate, is collected by filtration, washed with cold ethanol, and dried under vacuum.
Experimental Workflow Visualization
The logical sequence of operations for the synthesis and purification is outlined in the following workflow diagram.
Caption: General experimental workflow for Quetiapine-d4 Fumarate synthesis.
Data Summary
The following table summarizes typical quantitative data associated with the synthesis of Quetiapine-d4 Fumarate. Actual results may vary based on specific reaction conditions and scale.
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Purity (HPLC) | Isotopic Purity |
| 1. Core Synthesis | 2-(Phenylthio)aniline, Triphosgene, Methanesulfonic Acid | Toluene | 100 - 105 | ~80%[6] | >99%[6] | N/A |
| 2. Core Activation | Dibenzo[b,f][6][7]thiazepin-11(10H)-one, POCl3 | Toluene | Reflux | High (often used in-situ) | - | N/A |
| 3. Side-Chain Coupling & Salt Formation | 11-Chloro-dibenzo[b,f][6][7]thiazepine, Labeled Piperazine, Fumaric Acid | Toluene/Ethanol | 105 / Reflux | ~70-75%[11] | >95%[8][12] | >98% D4 |
Conclusion
The synthesis of Quetiapine-d4 Fumarate is a well-established process that can be performed efficiently through a convergent synthetic strategy. The key steps involve the robust one-pot synthesis of the dibenzothiazepine core, its subsequent activation, and coupling with a custom-synthesized deuterated side-chain. Careful control of reaction conditions and purification by crystallization are paramount to achieving high chemical and isotopic purity. The resulting labeled compound is a vital tool for advanced clinical and research applications in the field of neuropsychopharmacology.
References
- 1. chemmethod.com [chemmethod.com]
- 2. EP2370432A2 - A process for preparing quetiapine fumarate - Google Patents [patents.google.com]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. clearsynth.com [clearsynth.com]
- 6. heteroletters.org [heteroletters.org]
- 7. CN105859653A - Quetiapine synthesizing method - Google Patents [patents.google.com]
- 8. Quetiapine-d4 Fumarate | CAS 1331636-50-0 | LGC Standards [lgcstandards.com]
- 9. tsijournals.com [tsijournals.com]
- 10. US8389716B2 - Process for the synthesis of quetiapine - Google Patents [patents.google.com]
- 11. Quetiapine fumarate synthesis - chemicalbook [chemicalbook.com]
- 12. Quetiapine-d4 Fumarate | CAS 1331636-50-0 | LGC Standards [lgcstandards.com]
